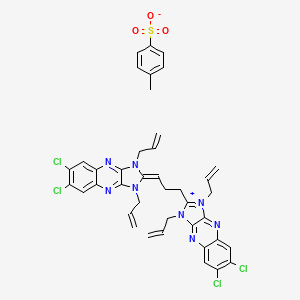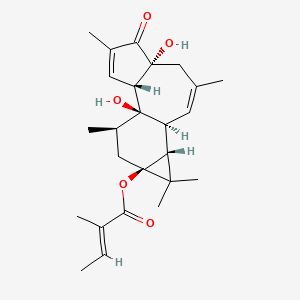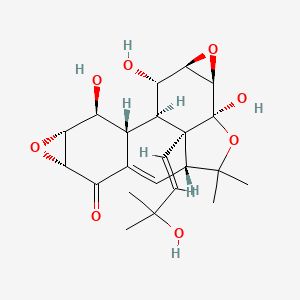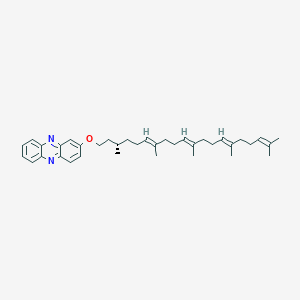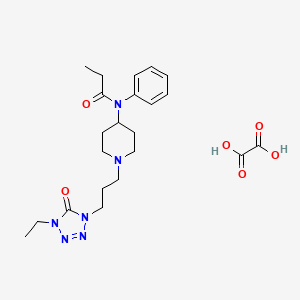
Isopropylmethamphetamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylmethamphetamine hydrochloride is a synthetic compound belonging to the class of substituted amphetamines. It is structurally similar to methamphetamine, with the addition of an isopropyl group. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropylmethamphetamine hydrochloride typically involves the alkylation of methamphetamine with isopropyl halides. One common method is the reaction of methamphetamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropylmethamphetamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents like isopropyl bromide or chloride are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of isopropylmethamphetamine hydrochloride involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria.
Comparaison Avec Des Composés Similaires
Isopropylmethamphetamine hydrochloride is similar to other substituted amphetamines such as methamphetamine and ephedrine. the presence of the isopropyl group imparts unique properties to the compound, such as increased lipid solubility and altered pharmacokinetics.
List of Similar Compounds
Methamphetamine: A potent central nervous system stimulant.
Ephedrine: A sympathomimetic amine commonly used as a decongestant and bronchodilator.
Amphetamine: A stimulant used to treat ADHD and narcolepsy.
Propriétés
Numéro CAS |
2286-97-7 |
|---|---|
Formule moléculaire |
C13H22ClN |
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
N-methyl-1-phenyl-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-11(2)14(4)12(3)10-13-8-6-5-7-9-13;/h5-9,11-12H,10H2,1-4H3;1H |
Clé InChI |
JWCUBHCOVZRUAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C(C)CC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


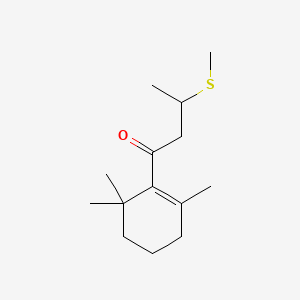
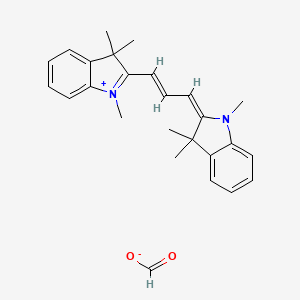
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)


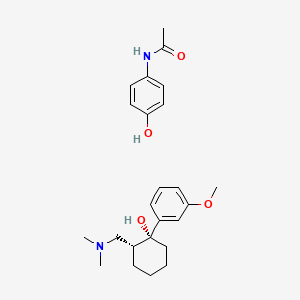
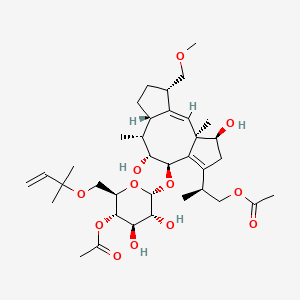
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
